molecular formula C8H8ClN3 B3109591 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine CAS No. 17412-20-3

6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine

Cat. No.: B3109591
CAS No.: 17412-20-3
M. Wt: 181.62 g/mol
InChI Key: WSONZKOMDBOXTR-UHFFFAOYSA-N
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Description

6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine is an organic compound with the molecular formula C8H8ClN3. It is a member of the imidazo[1,2-b]pyridazine family, characterized by a fused bicyclic structure comprising an imidazole ring and a pyridazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,7-dimethylimidazo[1,2-b]pyridazine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 6-amino-2,7-dimethylimidazo[1,2-b]pyridazine, 6-thio-2,7-dimethylimidazo[1,2-b]pyridazine, and 6-alkoxy-2,7-dimethylimidazo[1,2-b]pyridazine.

    Oxidation Reactions: Products include this compound N-oxide.

    Reduction Reactions: Products include 2,7-dimethylimidazo[1,2-b]pyridazine.

Scientific Research Applications

6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 6-position and the dimethyl groups at the 2- and 7-positions play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

  • 6-Chloroimidazo[1,2-b]pyridazine
  • 2,7-Dimethylimidazo[1,2-b]pyridazine
  • 6-Chloro-2,8-dimethylimidazo[1,2-b]pyridazine-3-carboxylate

Comparison: 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine is unique due to the specific positioning of the chlorine and dimethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions. The dimethyl groups contribute to its lipophilicity, affecting its solubility and membrane permeability .

Properties

IUPAC Name

6-chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7-10-6(2)4-12(7)11-8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSONZKOMDBOXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2N=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254965
Record name 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17412-20-3
Record name 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17412-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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